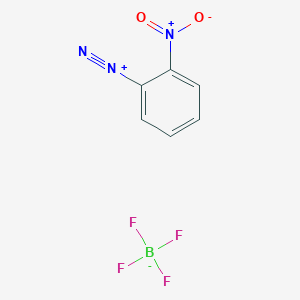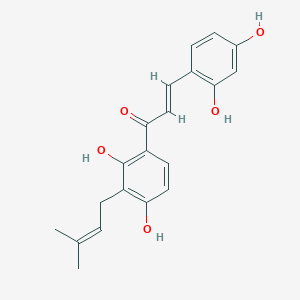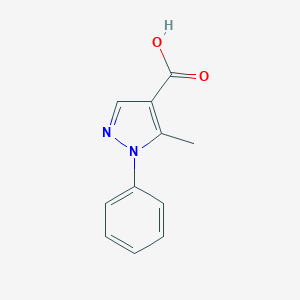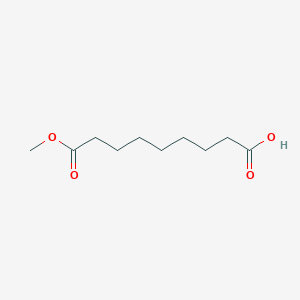
9-Methoxy-9-oxononanoic acid
Overview
Description
Alpha-Zearalenol is a nonsteroidal estrogen belonging to the resorcylic acid lactone group. It is a mycoestrogen produced by Fusarium species, particularly Fusarium graminearum and Fusarium culmorum. This compound is the alpha-epimer of beta-Zearalenol and is a major metabolite of Zearalenone, formed mainly in the liver and to a lesser extent in the intestines during first-pass metabolism . Alpha-Zearalenol is known for its potent estrogenic activity, being about three to four times more potent than Zearalenone .
Mechanism of Action
Target of Action
Methyl hydrogen azelate, also known as 9-Methoxy-9-oxononanoic acid, is a medium-chain oxo-fatty acid It has been found to stimulate the activity of phospholipase a2 (pla2), a key enzyme initiating the arachidonate cascade and eicosanoid production .
Mode of Action
The compound interacts with its targets, such as PLA2, and induces their activity . This interaction leads to the initiation of the arachidonate cascade, which results in the production of eicosanoids, a group of bioactive lipids that play crucial roles in various biological functions, including inflammation and immunity .
Biochemical Pathways
The biochemical pathways affected by methyl hydrogen azelate involve the conversion of linoleic acid into 9-oxononanoic acid, a precursor for biopolymers . This process is efficiently catalyzed by a coupled 9S-lipoxygenase (St-LOX1, Solanum tuberosum) and 9/13-hydroperoxide lyase (Cm-9/13HPL, Cucumis melo) cascade reaction . The downstream effects include the synthesis of biodegradable and sustainable polymers, plasticizers, and lubricants .
Pharmacokinetics
It’s known that the compound can be produced endogenously from substrates such as longer-chain dicarboxylic acids and processes like the metabolism of oleic acid . More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
The molecular and cellular effects of methyl hydrogen azelate’s action include the stimulation of PLA2 activity and the subsequent production of eicosanoids . These bioactive lipids have various effects on cells, including modulating inflammation and immune responses .
Action Environment
The action, efficacy, and stability of methyl hydrogen azelate can be influenced by various environmental factors. For instance, the compound’s ability to stimulate PLA2 activity and induce eicosanoid production can be affected by the presence of other fatty acids and the specific conditions within the cellular environment
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-Zearalenol can be synthesized through the reduction of Zearalenone. The reduction process typically involves the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction is carried out in an appropriate solvent, such as methanol or ethanol, at low temperatures to ensure selective reduction to Alpha-Zearalenol.
Industrial Production Methods: In industrial settings, the production of Alpha-Zearalenol involves the fermentation of grains contaminated with Fusarium species. The fermentation process is optimized to maximize the yield of Zearalenone, which is subsequently reduced to Alpha-Zearalenol using chemical reduction methods . The product is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: Alpha-Zearalenol undergoes various chemical reactions, including:
Reduction: As mentioned earlier, Zearalenone can be reduced to Alpha-Zearalenol using reducing agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in methanol or ethanol.
Substitution: Various reagents depending on the desired substitution, such as acyl chlorides for acylation reactions.
Major Products Formed:
Oxidation: Zearalenone.
Reduction: Alpha-Zearalenol.
Substitution: Derivatives of Alpha-Zearalenol with substituted functional groups.
Scientific Research Applications
Alpha-Zearalenol has several scientific research applications across various fields:
Comparison with Similar Compounds
Beta-Zearalenol: The beta-epimer of Alpha-Zearalenol, with similar but less potent estrogenic activity.
Zearalenone: The parent compound from which Alpha-Zearalenol is derived, with lower estrogenic potency.
Zearalanone: A reduced form of Zearalenone with similar estrogenic properties.
Alpha-Zearalanol: Another reduced metabolite of Zearalenone, with comparable estrogenic activity.
Uniqueness: Alpha-Zearalenol is unique due to its high estrogenic potency compared to its related compounds. Its ability to bind strongly to estrogen receptors makes it a valuable compound for studying estrogenic effects and developing estrogen-related therapies .
Properties
IUPAC Name |
9-methoxy-9-oxononanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-14-10(13)8-6-4-2-3-5-7-9(11)12/h2-8H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWPSAPZUZXYCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10175253 | |
| Record name | Methyl hydrogen azelate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10175253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2104-19-0 | |
| Record name | Monomethyl azelate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2104-19-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Monomethyl azelate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002104190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Monomethyl azelate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60226 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl hydrogen azelate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10175253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl hydrogen azelate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.614 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MONOMETHYL AZELATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XDI67HF5BH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different methods explored for the synthesis of Methyl hydrogen azelate, and which one proved to be most effective?
A1: Researchers investigated several methods for synthesizing Methyl hydrogen azelate. These included:
- Direct Esterification: Reacting azelaic acid with methanol [].
- Hydrolysis of Dimethyl azelate: Using either sodium hydroxide or barium hydroxide in methanol [].
Q2: Beyond its use as a precursor for other compounds, what interesting property of Methyl hydrogen azelate was observed in a study on acid catalysis?
A2: While not its primary application, Methyl hydrogen azelate was used as a model substrate in a study investigating the catalytic activity of polymeric sulfonic acids []. Interestingly, researchers observed that a specific type of polymeric sulfonic acid with strong hydrophobic character (e.g., 69% sulfonated polystyrene-sulfonic acid) displayed remarkable catalytic efficiency in hydrolyzing Methyl hydrogen azelate in water. This efficiency surpassed that of hydrochloric acid by more than fivefold []. This finding suggests a potential role of hydrophobic interactions between the catalyst and Methyl hydrogen azelate in aqueous environments, influencing the hydrolysis rate.
Q3: How was Methyl hydrogen azelate utilized in the synthesis of 8-oxycaprylic acid?
A3: Methyl hydrogen azelate served as a crucial starting material in the synthesis of 8-oxycaprylic acid []. Two distinct pathways were employed:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


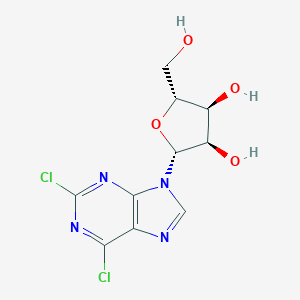

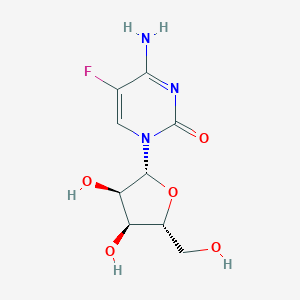

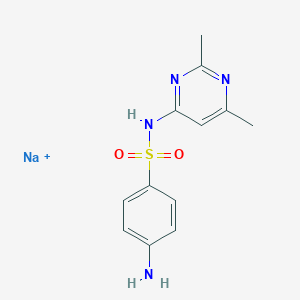
![Methyl 2-Chloro-3-[4-(1-methylcyclohexylmethoxy)phenyl] Propionate](/img/structure/B16363.png)
![4-[(1-Methylcyclohexyl)methoxy]aniline](/img/structure/B16364.png)


